molecular formula C16H17ClO3 B5777996 7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5777996
M. Wt: 292.75 g/mol
InChI Key: GJSXWAXAXRHMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is also known as Cloricromene. The compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Cloricromene is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Cloricromene has also been found to inhibit the activity of thromboxane A2 synthase, an enzyme involved in platelet aggregation. In addition, Cloricromene has been shown to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
Cloricromene has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Cloricromene has also been found to inhibit the expression of adhesion molecules on endothelial cells, which play a role in the development of atherosclerosis. In addition, Cloricromene has been shown to reduce platelet aggregation and thrombus formation.

Advantages and Limitations for Lab Experiments

Cloricromene has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. The compound has been extensively studied, and its effects are well documented. However, there are also some limitations to using Cloricromene in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, the compound has been found to have low bioavailability, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of Cloricromene. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. In addition, the compound's effect on the immune system and its potential use in the treatment of autoimmune diseases is an area of research that warrants further investigation. Finally, the development of Cloricromene analogs with improved bioavailability and therapeutic potential is an area of research that holds promise for the future.

Synthesis Methods

Cloricromene can be synthesized by the reaction of 3-ethyl-4,8-dimethylcoumarin with chloroacetaldehyde and acrolein. The reaction is carried out in the presence of a base and a solvent. The yield of the reaction is around 70-80%. The purity of the compound is determined by thin-layer chromatography and melting point determination.

Scientific Research Applications

Cloricromene has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antithrombotic, and antioxidant properties. The compound has been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurodegenerative disorders. Cloricromene has also been studied for its effect on platelet aggregation and endothelial function.

properties

IUPAC Name

7-(2-chloroprop-2-enoxy)-3-ethyl-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-5-12-10(3)13-6-7-14(19-8-9(2)17)11(4)15(13)20-16(12)18/h6-7H,2,5,8H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSXWAXAXRHMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=C)Cl)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-chloroprop-2-en-1-yl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

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